N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
CAS No.:
Cat. No.: VC16778489
Molecular Formula: C23H26FN5O3
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26FN5O3 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30) |
| Standard InChI Key | KMIOJWCYOHBUJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Components
The molecule integrates three distinct heterocyclic systems:
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Pyrrolidine ring: A five-membered saturated amine ring substituted with a dimethylcarbamoyl group at the 1-position.
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Pyrrole ring: A five-membered aromatic ring with methyl groups at the 2- and 4-positions and a carboxamide substituent at the 3-position.
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Indole-derived moiety: A bicyclic structure featuring a fluorine atom at the 5-position and a ketone group at the 2-position, connected to the pyrrole ring via a conjugated methylidene bridge.
The stereochemistry is defined by the (3S)-configuration of the pyrrolidine ring and the (Z)-configuration of the methylidene bridge, both critical for target binding . The IUPAC name reflects these features:
N-[(3S)-1-(Dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| Stereochemistry | (3S)-pyrrolidine, (Z)-methylidene bridge |
| InChI Key | KMIOJWCYOHBUJS-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(C(=O)NC2CCN(C(=O)N(C)C)C2)C(=CC3=C4C(=O)NC(=C3F)C=C4)C(C)=C1N |
Electronic and Conformational Properties
The conjugated system formed by the pyrrole-indole methylidene bridge enables extensive π-electron delocalization, which enhances binding affinity to kinase ATP pockets . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar residues in target proteins.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Pyrrolidine-carbamoyl subunit: Derived from L-proline via N-carbamoylation with dimethylcarbamoyl chloride.
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Fluoro-oxoindole subunit: Synthesized through fluorination of 2-oxindole using Selectfluor®.
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Dimethylpyrrole-carboxamide subunit: Prepared via Paal-Knorr synthesis from acetonylacetone and ammonium acetate, followed by carboxylation.
Convergent Synthesis Pathway
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Step 1: Condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluoro-2-oxindole in acetic anhydride yields the methylidene-bridged intermediate (yield: 68%) .
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Step 2: Activation of the pyrrole-carboxylic acid using EDCI/HOBt, followed by coupling with (3S)-1-(dimethylcarbamoyl)pyrrolidin-3-amine (optical purity: >99% ee) .
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Step 3: Purification via reverse-phase HPLC (ACN/water + 0.1% TFA) affords the final product (purity: 98.5%).
Table 2: Synthetic Parameters
Biological Activity and Mechanism
Tyrosine Kinase Inhibition Profile
Vorolanib exhibits nanomolar potency against:
The (Z)-configuration of the methylidene bridge is essential for maintaining a planar conformation that mimics ATP’s adenine ring, enabling competitive inhibition.
Antiangiogenic and Antitumor Effects
In xenograft models of colorectal cancer, vorolanib (10 mg/kg/day) reduced tumor microvessel density by 72% and inhibited tumor growth by 64% compared to controls . Synergy with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has been observed due to vascular normalization effects.
Pharmacological Applications
Oncology Indications
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Renal Cell Carcinoma: Phase II trials demonstrated a median progression-free survival (PFS) of 8.9 months vs. 4.2 months for placebo.
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Hepatocellular Carcinoma: Ongoing Phase III studies (NCT04895007) evaluate vorolanib + lenvatinib combinations.
Ophthalmic Applications
Preclinical studies suggest utility in diabetic retinopathy by reducing VEGF-driven vascular permeability (IC50 = 1.8 nM in retinal endothelial cells) .
Physicochemical and Pharmacokinetic Properties
Table 3: Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 12.4 µg/mL (pH 7.4) | Shake-flask |
| LogP | 3.1 ± 0.2 | HPLC |
| Plasma Protein Binding | 94.7% | Equilibrium Dialysis |
| Metabolic Stability | t1/2 = 42 min (human microsomes) | LC-MS/MS |
The compound exhibits pH-dependent solubility, with improved dissolution under acidic conditions (e.g., gastric pH), supporting oral administration.
Future Research Directions
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Prodrug Development: Ester prodrugs (e.g., ethoxycarbonyloxymethyl derivatives) to enhance bioavailability.
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Combination Therapies: Rational pairing with PI3K/mTOR inhibitors to overcome compensatory signaling.
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Biomarker Discovery: Identification of genetic signatures predictive of response in PDGFR-amplified tumors.
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